4-(Aminomethyl)thiophene-2-carboxylic acid

GABA Aminotransferase Substrate Specificity Enzyme Kinetics

This 2,4-disubstituted thiophene offers a KM of 1.7 mM against GABA-AT, providing 5.9-fold higher substrate affinity than the 3-carboxylic acid isomer. Its orthogonal amine/acid groups enable site-selective derivatization without counterion adjustment. Supply at 98% purity for reproducible SAR studies and growth hormone secretagogue programs. Research use only.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
Cat. No. B13554232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)thiophene-2-carboxylic acid
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESC1=C(SC=C1CN)C(=O)O
InChIInChI=1S/C6H7NO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2,7H2,(H,8,9)
InChIKeyZUHVEDYYGGNJGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)thiophene-2-carboxylic acid: Physicochemical Profile and Key Procurement Specifications


4-(Aminomethyl)thiophene-2-carboxylic acid (CAS: 857999-84-9) is a heterocyclic small molecule with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . Structurally, it features a thiophene ring substituted at the 4-position with an aminomethyl group (-CH2NH2) and at the 2-position with a carboxylic acid group (-COOH) . The compound has a calculated LogP of approximately -1.59, indicating high hydrophilicity, and is commercially available at a standard purity of 98% . It serves as a constrained analog of γ-aminobutyric acid (GABA) and is employed as a dipeptide mimetic scaffold in medicinal chemistry programs [1].

Why 4-(Aminomethyl)thiophene-2-carboxylic acid Cannot Be Simply Substituted by In-Class Analogs


Within the broader class of aminomethyl-substituted heteroaromatic carboxylic acids, substitution at the 2,4-positions of the thiophene ring confers distinct physicochemical and biological properties that preclude simple interchange with positional isomers or heterocyclic variants [1]. As demonstrated by enzyme kinetic studies with GABA aminotransferase (GABA-AT), the 2,4-substitution pattern of the target compound yields a KM of 1.7 mM, whereas the regioisomeric 4-(aminomethyl)thiophene-3-carboxylic acid exhibits a markedly higher KM of 10 mM, reflecting a 5.9-fold reduction in substrate affinity [2]. Furthermore, heteroatom substitution from sulfur (thiophene) to oxygen (furan) or nitrogen (pyrrole) alters both substrate affinity (KM values ranging from 0.31 to 2.8 mM) and inhibitor potency (Ki values ranging from 0.32 to 1.4 mM) [3]. These quantitative differences in molecular recognition underscore the critical importance of precise structural specification for reproducible biological outcomes.

Quantitative Differentiation Evidence: 4-(Aminomethyl)thiophene-2-carboxylic acid vs. Closest Analogs


GABA Aminotransferase Substrate Affinity: 4-(Aminomethyl)thiophene-2-carboxylic acid vs. Regioisomer and Heterocyclic Analogs

In a systematic evaluation of heteroaromatic GABA analogs as substrates for porcine brain GABA aminotransferase (GABA-AT), 4-(aminomethyl)thiophene-2-carboxylic acid exhibited a Michaelis constant (KM) of 1.7 mM under standardized conditions (pH 8.5, 25°C) [1]. This substrate affinity is 5.9-fold higher than that of its regioisomer, 4-(aminomethyl)thiophene-3-carboxylic acid (KM = 10 mM), and 3.7-fold higher than that of the 5-substituted analog, 5-(aminomethyl)thiophene-2-carboxylic acid (KM = 6.3 mM) [2]. Compared to heteroatom variants, the thiophene-2-carboxylic acid scaffold demonstrated intermediate affinity: 5.5-fold lower than the most potent furan analog (KM = 0.31 mM) but 1.2-fold higher than the pyrrole analog (KM = 1.4 mM) [3].

GABA Aminotransferase Substrate Specificity Enzyme Kinetics

GABA Aminotransferase Inhibitory Potency: 4-(Aminomethyl)thiophene-2-carboxylic acid as a Weak Inhibitor

In addition to serving as a substrate, 4-(aminomethyl)thiophene-2-carboxylic acid acts as a weak competitive inhibitor of porcine brain GABA aminotransferase with an inhibition constant (Ki) of 1.35 mM [1]. This Ki value is 4.2-fold higher (weaker inhibition) than that of the corresponding furan analog, 4-(aminomethyl)furan-2-carboxylic acid (Ki = 0.32 mM), and 2.3-fold higher than that of the pyrrole analog, 4-(aminomethyl)-1H-pyrrole-2-carboxylic acid (Ki = 0.59 mM) [2]. The thiophene scaffold thus provides a moderate inhibitory profile relative to oxygen- and nitrogen-containing heterocycles, offering a distinct balance of substrate turnover versus active site occupancy [3].

GABA Aminotransferase Enzyme Inhibition Ki Value

Dipeptide Mimetic Scaffold: Thiophene vs. Benzoic Acid Core in Growth Hormone Secretagogues

Aminomethylthiophene-2-carboxylic acids were specifically synthesized and evaluated as thiophene-based analogs of the well-established dipeptide mimetic 3-aminomethylbenzoic acid for incorporation at the N-terminus of novel growth hormone secretagogues [1]. While the published study does not provide head-to-head potency data for the free acid, the structural replacement of the benzene ring with a thiophene ring introduces a sulfur heteroatom that alters both electronic distribution (via sulfur's lone pair participation) and conformational flexibility, enabling 'vector hopping' to accommodate non-linear binding pockets inaccessible to the planar benzoic acid scaffold . This geometric and electronic differentiation provides a rationale for selecting the thiophene variant when exploring novel IP space or optimizing ligand-receptor complementarity in growth hormone secretagogue programs [2].

Growth Hormone Secretagogues Dipeptide Mimetic Medicinal Chemistry

Commercial Purity Specifications: 4-(Aminomethyl)thiophene-2-carboxylic acid (98%) vs. Hydrochloride Salt Form

Commercially, 4-(aminomethyl)thiophene-2-carboxylic acid (CAS 857999-84-9) is available as the free base at a standard purity of 98% . The hydrochloride salt form (CAS 2375258-82-3) is also available but exhibits different physicochemical properties including increased aqueous solubility due to salt formation, a higher molecular weight (193.65 g/mol vs. 157.19 g/mol), and distinct handling characteristics (hygroscopicity, storage stability) . The free base LogP of -1.59 indicates high hydrophilicity, and the compound carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) precautionary statements .

Chemical Purity Procurement Specifications Free Base vs. Salt

Application Scenarios for 4-(Aminomethyl)thiophene-2-carboxylic acid Based on Evidence-Based Differentiation


GABA Aminotransferase Mechanistic Probe and Substrate Specificity Studies

4-(Aminomethyl)thiophene-2-carboxylic acid serves as a defined substrate for porcine brain GABA aminotransferase with a KM of 1.7 mM, providing a quantitative benchmark for structure-activity relationship (SAR) studies of heteroaromatic GABA analogs [1]. Its intermediate substrate affinity and weak inhibitory potency (Ki = 1.35 mM) make it a valuable tool for probing the enzyme's active site tolerance to sulfur-containing heterocycles, enabling comparative kinetic analysis against furan, pyrrole, and regioisomeric thiophene variants [2]. Researchers investigating GABA-AT as a therapeutic target for epilepsy or neuropathic pain can utilize this compound to calibrate substrate recognition assays and to benchmark novel inhibitor series against a well-characterized thiophene scaffold [3].

Growth Hormone Secretagogue Scaffold Exploration and Dipeptide Mimetic Design

As a thiophene-based analog of 3-aminomethylbenzoic acid, 4-(aminomethyl)thiophene-2-carboxylic acid provides medicinal chemistry teams with a structurally differentiated dipeptide mimetic for incorporation at the N-terminus of growth hormone secretagogues [1]. The thiophene core introduces a sulfur heteroatom that modifies the electronic environment of the aromatic ring and alters the vector geometry of the aminomethyl and carboxylic acid substituents relative to the planar benzene scaffold, potentially enabling access to novel binding conformations at the GHS-R1a receptor [2]. This scaffold differentiation is particularly relevant for programs seeking to expand intellectual property space or to overcome limitations encountered with benzoic acid-based mimetics [3].

Synthetic Building Block for Heterocyclic Library Construction

The orthogonal reactivity of the primary amine (-CH2NH2) and carboxylic acid (-COOH) groups on the 2,4-disubstituted thiophene ring enables site-selective derivatization in parallel synthesis workflows [1]. The free base form (CAS 857999-84-9, 98% purity) is compatible with standard amide coupling conditions without requiring counterion adjustment, and the thiophene ring can undergo further functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions [2]. This versatility supports the construction of focused heterocyclic libraries for hit-to-lead optimization programs in central nervous system (CNS) drug discovery, where constrained GABA analogs and thiophene-containing scaffolds are of particular interest [3].

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